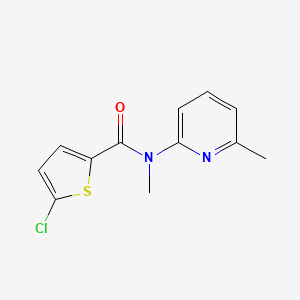
2,3-dimethyl-N-(1-prop-2-enylpiperidin-4-yl)thiomorpholine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dimethyl-N-(1-prop-2-enylpiperidin-4-yl)thiomorpholine-4-carboxamide, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a thiomorpholine derivative that acts as a feed attractant for aquatic animals and has been found to have numerous other applications.
科学的研究の応用
2,3-dimethyl-N-(1-prop-2-enylpiperidin-4-yl)thiomorpholine-4-carboxamide has been extensively studied for its potential applications in aquaculture and animal feed industries. It has been found to act as a feed attractant for various aquatic animals, including fish, shrimp, and crab. This compound has been shown to improve feed intake, growth performance, and survival rates in aquaculture species. Apart from its use as a feed attractant, this compound has also been investigated for its potential applications in other fields, such as plant growth regulation, insect repellent, and pharmaceuticals.
作用機序
The mechanism of action of 2,3-dimethyl-N-(1-prop-2-enylpiperidin-4-yl)thiomorpholine-4-carboxamide as a feed attractant is not fully understood. It is believed that this compound interacts with the olfactory system of aquatic animals, triggering a feeding response. This compound may also affect the metabolism and digestive processes of aquatic animals, leading to improved growth and performance.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects on aquatic animals. It has been shown to increase the secretion of digestive enzymes, improve nutrient absorption, and enhance the immune system of aquatic animals. This compound has also been found to have antioxidant properties, reducing oxidative stress and improving overall health.
実験室実験の利点と制限
2,3-dimethyl-N-(1-prop-2-enylpiperidin-4-yl)thiomorpholine-4-carboxamide has several advantages for lab experiments, such as its stability, solubility, and ease of use. It can be easily incorporated into feed formulations and used in various experimental setups. However, this compound also has some limitations, such as the need for careful dosing and the potential for environmental contamination.
将来の方向性
There are several future directions for 2,3-dimethyl-N-(1-prop-2-enylpiperidin-4-yl)thiomorpholine-4-carboxamide research, such as exploring its potential applications in other fields, including plant growth regulation and pharmaceuticals. Further studies are also needed to understand the mechanism of action of this compound as a feed attractant and to optimize its use in aquaculture and animal feed industries. Additionally, research is needed to investigate the potential environmental impacts of this compound use and to develop sustainable and eco-friendly alternatives.
Conclusion
In conclusion, this compound is a thiomorpholine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method involves a series of chemical reactions, and this compound has been extensively studied for its potential applications as a feed attractant in aquaculture and animal feed industries. This compound has various biochemical and physiological effects on aquatic animals and has several advantages and limitations for lab experiments. There are several future directions for this compound research, and further studies are needed to optimize its use and develop sustainable alternatives.
合成法
2,3-dimethyl-N-(1-prop-2-enylpiperidin-4-yl)thiomorpholine-4-carboxamide can be synthesized through a series of chemical reactions involving thiomorpholine, 2,3-dimethylacrylonitrile, and other reagents. The synthesis method involves the use of various reagents, solvents, and catalysts, and requires careful control of reaction conditions to obtain high yields and purity.
特性
IUPAC Name |
2,3-dimethyl-N-(1-prop-2-enylpiperidin-4-yl)thiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3OS/c1-4-7-17-8-5-14(6-9-17)16-15(19)18-10-11-20-13(3)12(18)2/h4,12-14H,1,5-11H2,2-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJHEWFGYDWXMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(SCCN1C(=O)NC2CCN(CC2)CC=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2,4-difluorophenyl)propyl]-2-(2-methylpropylsulfonyl)acetamide](/img/structure/B7593853.png)
![Furan-2-yl-[2-methyl-4-(2-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7593864.png)
![2-[3-(5-ethylfuran-2-yl)morpholin-4-yl]-N-(2-methylpropyl)acetamide](/img/structure/B7593867.png)
![Ethyl 2,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoate](/img/structure/B7593886.png)
![4-[(4-Chloropyrazol-1-yl)methyl]-2-(furan-3-yl)-1,3-thiazole](/img/structure/B7593893.png)





![Ethyl 2-[cyclohexyl-[2-(1-methylpyrazol-4-yl)acetyl]amino]acetate](/img/structure/B7593926.png)

![6-(2-Methylpropyl)-2-methylsulfanyl-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B7593940.png)
